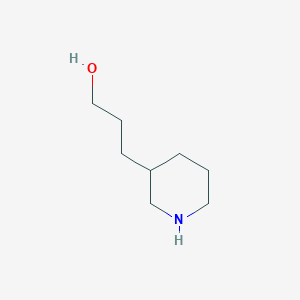

3-Piperidin-3-ylpropan-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-piperidin-3-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCGEJVYCWSXML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405717 |

Source

|

| Record name | 3-piperidin-3-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25175-58-0 |

Source

|

| Record name | 3-piperidin-3-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Piperidin-3-ylpropan-1-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Piperidin-3-ylpropan-1-ol

Abstract

This compound (CAS No. 25175-58-0) is a bifunctional heterocyclic compound featuring a piperidine ring substituted at the 3-position with a propanol chain. This unique structure, containing both a secondary amine and a primary alcohol, makes it a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The presence of two distinct reactive sites on a conformationally flexible scaffold allows for the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid at ambient temperature.[2] Its bifunctional nature, possessing a basic nitrogen atom and a polar hydroxyl group, governs its solubility and physicochemical characteristics. The molecule contains two hydrogen bond donors (from the -OH and -NH groups) and two hydrogen bond acceptors (the nitrogen and oxygen atoms), suggesting moderate solubility in polar protic solvents.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(3-Piperidyl)-1-propanol | [3] |

| CAS Number | 25175-58-0 | [2][3] |

| Molecular Formula | C₈H₁₇NO | [2][3] |

| Molecular Weight | 143.23 g/mol | [2][3] |

| Appearance | Solid | [2] |

| pKa (Predicted) | 15.16 ± 0.10 (alcohol), ~11 (amine) | [1] |

| XLogP3-AA (Predicted) | 0.6 | [3] |

| Topological Polar Surface Area | 32.3 Ų | [3] |

| InChIKey | CHCGEJVYCWSXML-UHFFFAOYSA-N | [2][3] |

| SMILES | C1CC(CNC1)CCCO |[2][3] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 3-(pyridin-3-yl)propan-1-ol. This reaction achieves the saturation of the pyridine ring to yield the desired piperidine structure.

Causality in Experimental Design

The choice of catalyst and solvent is critical for the efficient and safe hydrogenation of pyridine derivatives.

-

Catalyst: Noble metal catalysts such as Rhodium (e.g., Rh₂O₃, Rh/C) and Platinum (e.g., PtO₂) are highly effective for pyridine reduction.[4][5][6] Rhodium-based catalysts, in particular, have shown high activity under mild conditions (40-50 °C, 5 bar H₂), which is advantageous for preserving the alcohol functional group.[7]

-

Solvent: The hydrogenation is often performed in a protic, slightly acidic solvent like acetic acid or 2,2,2-trifluoroethanol (TFE).[8][9] The acidic medium protonates the basic nitrogen of the pyridine ring, which prevents the lone pair from binding to and poisoning the metal catalyst surface, thereby maintaining high catalytic activity.[10]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative procedure adapted from established methods for the hydrogenation of functionalized pyridines.[7][9]

Step 1: Reactor Setup

-

To a high-pressure hydrogenation vessel, add 3-(pyridin-3-yl)propan-1-ol (1.0 eq).

-

Add the solvent, glacial acetic acid or TFE (approx. 10-15 mL per gram of substrate).

-

Carefully add the catalyst, 5% Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst), at a loading of 1-5 mol%.

-

Seal the vessel securely.

Step 2: Hydrogenation Reaction

-

Purge the vessel multiple times with nitrogen gas to remove all oxygen.

-

Purge the vessel multiple times with hydrogen gas.

-

Pressurize the reactor with hydrogen to 50-70 bar (approx. 725-1015 psi).[9]

-

Begin vigorous stirring and heat the reaction mixture to 40-50 °C.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 16-24 hours.

Step 3: Work-up and Purification

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in deionized water and basify to pH > 10 by the slow addition of aqueous sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous piperidine derivatives.[11][12]

Expected ¹H NMR (Proton NMR) Characteristics (in CDCl₃, 400 MHz):

-

-CH₂-OH (t, ~3.6 ppm): A triplet corresponding to the two protons adjacent to the hydroxyl group.

-

Piperidine Ring Protons (-CH-, -CH₂-): A complex series of multiplets between ~1.2 ppm and ~3.2 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) would appear further downfield (~2.5-3.2 ppm) compared to the other ring protons.

-

-NH and -OH Protons (br s, variable): Broad singlets that can appear over a wide chemical shift range and may exchange with D₂O.

-

Propyl Chain Protons (-CH₂-CH₂-): Multiplets expected around ~1.4-1.7 ppm.

Expected ¹³C NMR (Carbon NMR) Characteristics (in CDCl₃, 101 MHz):

-

-CH₂-OH (~62 ppm): The carbon bearing the hydroxyl group.

-

Piperidine C2, C6 (~46-55 ppm): Carbons adjacent to the nitrogen atom.[12]

-

Piperidine C3, C4, C5 (~25-40 ppm): The remaining carbons of the piperidine ring.

-

Propyl Chain Carbons (~20-35 ppm): The two other carbons of the propyl side chain.

Expected Infrared (IR) Spectroscopy Characteristics:

-

O-H Stretch (broad, ~3300 cm⁻¹): A strong, broad absorption characteristic of an alcohol.

-

N-H Stretch (moderate, ~3250 cm⁻¹): A moderate absorption, potentially overlapping with the O-H band.

-

C-H Stretch (strong, ~2850-2950 cm⁻¹): Strong absorptions from the aliphatic C-H bonds.

-

C-O Stretch (strong, ~1050 cm⁻¹): A strong band indicating the primary alcohol C-O bond.

Expected Mass Spectrometry (MS) Characteristics:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 143.23). High-resolution mass spectrometry should confirm the elemental composition of C₈H₁₇NO.

-

Fragmentation: Common fragmentation patterns would include the loss of water (M-18) and fragmentation of the piperidine ring or the propyl side chain.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two orthogonal functional groups. The secondary amine is nucleophilic and basic, while the primary alcohol can be oxidized or converted into other functional groups like esters and ethers. This allows for selective derivatization at either position.

-

N-Functionalization: The secondary amine can readily undergo standard reactions such as N-alkylation, N-acylation (amidation), reductive amination, and sulfonamide formation.

-

O-Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted to an ether via Williamson ether synthesis.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, appearing in drugs targeting a vast range of diseases.[7][8] Its inclusion in a molecule can enhance binding affinity, modulate lipophilicity, and improve metabolic stability and oral bioavailability.

This compound serves as an ideal starting point or intermediate in a drug discovery campaign. Its bifunctional nature allows it to be used as a scaffold for building diverse chemical libraries for high-throughput screening. For instance, the hydroxyl group can be used as an attachment point to a solid support for combinatorial synthesis, while the secondary amine is free to react with a diverse set of building blocks. Alternatively, each functional group can be independently modified to systematically probe the structure-activity relationship (SAR) of a lead compound.

Safety, Handling, and Storage

-

Safety: this compound is classified as a combustible solid.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool (2-8 °C), and well-ventilated place.[1]

References

- University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

- Chen, X.-L., et al. (2021). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Royal Society of Chemistry.

- Chen, X.-L., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate.

- University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.

- Chegg. (2023). Solved 1H and 13C NMR spectra of both products from this.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- Freifelder, M., et al. (1961). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 26(10), 3805-3808. ACS Publications.

- Cunningham, R. W., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-65. PubMed.

- Chemical Synthesis Database. (n.d.). 3-piperidin-3-yl-propan-1-ol.

- ResearchGate. (2017). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- Google Patents. (n.d.). US7812175B2 - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound.

- ResearchGate. (2017). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

- Amerigo Scientific. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Pandiarajan, K., et al. (1988). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 26(2), 125-129.

- Google Patents. (n.d.). US6680993B2 - Method of producing Actinium-225 and daughters.

- MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Royal Society of Chemistry. (n.d.). www.rsc.org/advances.

- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.

- Google Patents. (n.d.). US8435340B2 - Low titianium dioxide coatings.

- University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2.

- CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS.

- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. ResearchGate.

- Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids.

- Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

- Leftheris, K., & Goodman, M. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 33(1), 216-23. PubMed.

- Nguyen, T. H. L., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate.

- PubChem. (n.d.). Propranolol.

- GPAT DISCUSSION CENTER. (2019, May 11). SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound DiscoveryCPR 25175-58-0 [sigmaaldrich.com]

- 3. US7612109B2 - Water-soluble iron-carbohydrate complexes, production thereof, and medicaments containing said complexes - Google Patents [patents.google.com]

- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Piperidin-3-ylpropan-1-ol (CAS: 25175-58-0): A Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-Piperidin-3-ylpropan-1-ol (CAS: 25175-58-0), a heterocyclic compound with significant potential in drug discovery and development. While specific literature on this exact molecule is sparse, this paper will delve into its fundamental properties, plausible synthetic routes, potential biological significance, and the analytical methodologies required for its characterization. The insights provided are grounded in established principles of medicinal and synthetic chemistry, drawing parallels from structurally related piperidine derivatives.

Core Molecular Attributes and Physicochemical Properties

This compound is a bifunctional molecule featuring a secondary amine within a piperidine ring and a primary alcohol at the terminus of a propyl side chain. This unique arrangement of functional groups imparts a degree of hydrophilicity and provides multiple handles for synthetic modification, making it an attractive scaffold for library synthesis in drug discovery programs.

Structural and Chemical Identity

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of this compound, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| XLogP3-AA | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Guidechem[3] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[3] |

| Rotatable Bond Count | 3 | Guidechem[3] |

| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |

| pKa (Predicted) | 15.16 ± 0.10 | Guidechem[3] |

Note: Much of the available data for this specific compound is computed or predicted. Experimental validation is highly recommended.

Synthesis and Derivatization Strategies

Hypothetical Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. This approach leverages common transformations and commercially available starting materials.

Caption: Hypothetical retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The following is a detailed, albeit hypothetical, step-by-step protocol for the synthesis of this compound, based on the hydrogenation of a pyridine precursor. This method is advantageous as it allows for the late-stage formation of the piperidine ring, which can be amenable to a variety of substituted pyridine starting materials.

Step 1: Synthesis of 3-(Pyridin-3-yl)acrylic acid

-

To a solution of pyridine-3-carboxaldehyde (1.0 eq) in pyridine, add malonic acid (1.1 eq) and piperidine (catalytic amount).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Cool the reaction mixture to room temperature and acidify with aqueous HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(pyridin-3-yl)acrylic acid.

Step 2: Reduction to 3-(Pyridin-3-yl)propan-1-ol

-

Suspend 3-(pyridin-3-yl)acrylic acid (1.0 eq) in a suitable solvent such as THF.

-

Carefully add a reducing agent, for example, Lithium Aluminum Hydride (LiAlH₄) (2-3 eq), in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction cautiously with water and aqueous NaOH, followed by filtration of the aluminum salts.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(pyridin-3-yl)propan-1-ol.

Step 3: Catalytic Hydrogenation to this compound

-

Dissolve 3-(pyridin-3-yl)propan-1-ol (1.0 eq) in an appropriate solvent, such as methanol or acetic acid.

-

Add a hydrogenation catalyst, for instance, Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) for 24-48 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography or distillation to obtain pure this compound.

Potential Biological and Pharmacological Significance

The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a wide range of biological targets.

Structural Analogy to Bioactive Molecules

The 3-substituted piperidine framework is a key structural element in numerous pharmacologically active compounds. The propan-1-ol side chain can engage in hydrogen bonding interactions with protein targets, while the piperidine nitrogen can act as a basic center, crucial for receptor binding or for tuning physicochemical properties.

Potential Therapeutic Applications

Given its structure, this compound could serve as a valuable starting point for the development of novel therapeutics in areas such as:

-

Neuroscience: Many centrally acting drugs, including antipsychotics and antidepressants, feature a piperidine ring. The specific substitution pattern of this molecule could be explored for affinity at dopamine, serotonin, or other neurotransmitter receptors.

-

Oncology: Substituted piperidines have been investigated as inhibitors of protein-protein interactions, such as the HDM2-p53 interaction, which is a key target in cancer therapy.[5]

-

Infectious Diseases: The piperidine scaffold is also found in a number of antibacterial and antiviral agents.

Workflow for Preliminary Biological Screening

A logical workflow for assessing the biological activity of this compound and its derivatives would involve a tiered screening approach.

Sources

- 1. This compound | C8H17NO | CID 4712476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Page loading... [guidechem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Piperidin-3-ylpropan-1-ol: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Piperidin-3-ylpropan-1-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a representative synthetic workflow, and discuss its applications as a valuable building block in modern drug discovery, grounded in the established importance of the piperidine scaffold.

Core Physicochemical Properties

This compound, also known by its IUPAC name 3-(piperidin-3-yl)propan-1-ol, is a bifunctional molecule featuring a secondary amine within a piperidine ring and a primary alcohol.[1] This structure makes it a versatile intermediate for chemical synthesis.

Molecular and Chemical Identifiers

The fundamental properties of this compound are summarized in the table below. Its molecular formula is C8H17NO, and it has a molecular weight of approximately 143.23 g/mol .[1][2][3][4][5][6]

| Property | Value | Source(s) |

| Molecular Weight | 143.23 g/mol | [1][2][3][4] |

| Molecular Formula | C8H17NO | [1][2][3][4][5][6] |

| CAS Number | 25175-58-0 | [1][2][3][4][6] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CC(CNC1)CCCO | [1][3] |

| InChI Key | CHCGEJVYCWSXML-UHFFFAOYSA-N | [2][3][4] |

| Physical Form | Solid | [2] |

Predicted Physicochemical Data

For drug development professionals, understanding the molecule's behavior in biological systems is crucial. The following table presents key predicted physicochemical properties that influence its pharmacokinetic profile.

| Property | Predicted Value | Source(s) |

| pKa | 15.16 ± 0.10 | [3] |

| Vapour Pressure | 0.0091 mmHg at 25°C | [3] |

| Topological Polar Surface Area | 32.3 Ų | [1][3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Methodologies

The synthesis of substituted piperidines is a well-established field in organic chemistry, often leveraging commercially available starting materials. While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a general understanding can be derived from analogous transformations. A plausible synthetic route could involve the modification of a pre-existing piperidine derivative.

Conceptual Synthetic Workflow

A common strategy for creating 3-substituted piperidines involves the chemical modification of a suitable precursor. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol

The following is a generalized, representative protocol for a laboratory-scale synthesis. Note: This is a conceptual procedure and must be adapted and optimized based on actual starting materials and laboratory conditions.

-

Reaction Setup: A solution of a suitable precursor, such as a 3-(3-halopropyl)piperidine derivative, is prepared in an appropriate solvent (e.g., a mixture of water and an organic solvent like THF).

-

Reagent Addition: A hydrolyzing agent, such as an aqueous solution of sodium hydroxide, is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is then purified using a standard technique like column chromatography on silica gel to yield the final this compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[7][8][9] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility and the ability to engage in key binding interactions with biological targets.

A Versatile Building Block

This compound serves as a valuable building block for the synthesis of more complex molecules. The secondary amine of the piperidine ring and the primary alcohol of the propanol side chain offer two distinct points for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening.

The piperidine nitrogen can undergo N-alkylation, N-acylation, or be used in reductive amination reactions to introduce a wide array of substituents.[10][11] The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the chemical space that can be explored.

Relevance in Modern Pharmaceutical Development

The structural motif of this compound is relevant to the development of therapeutics targeting a range of diseases. The piperidine core is a key feature in many G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.[11] The ability to functionalize both the piperidine nitrogen and the propanol side chain allows for the fine-tuning of a molecule's selectivity and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with a molecular weight of 143.23 g/mol . Its bifunctional nature makes it a versatile building block for the synthesis of novel compounds, particularly in the realm of drug discovery. The prevalence of the piperidine scaffold in approved drugs underscores the potential of this and related molecules in the development of new therapeutics.

References

- Amerigo Scientific. This compound. [Link]

- Chemical Synthesis Database. 3-piperidin-3-yl-propan-1-ol. [Link]

- PubChem. This compound | C8H17NO | CID 4712476. [Link]

- sciedco. 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid, Min. 95.0 (T), 5 g || 11. [Link]

- MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

- Open Research@CSIR-NIScPR.

- PubMed Central. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

- ResearchGate. Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and.... [Link]

- PMC - NIH.

- ResearchGate. (PDF)

- PubMed.

- Frontiers.

Sources

- 1. This compound | C8H17NO | CID 4712476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 25175-58-0 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-piperidin-3-yl-propan-1-ol | CAS:25175-58-0 | ACCELPHARMTECH [accelpharmtech.com]

- 7. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Structure Elucidation of 3-Piperidin-3-ylpropan-1-ol

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 3-Piperidin-3-ylpropan-1-ol, a bifunctional heterocyclic compound, represents a scaffold of significant interest due to the prevalence of the piperidine ring in numerous bioactive molecules.[1][2] Its structure, combining a secondary amine within a saturated heterocycle and a primary alcohol on a propyl substituent, presents a compelling case for a multi-faceted analytical approach to its complete structural elucidation. The molecular formula of this compound is C₈H₁₇NO, with a molecular weight of 143.23 g/mol .[1][2]

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required to unequivocally determine the structure of this compound. We will proceed through a logical workflow, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a self-validating and authoritative structural confirmation.

Strategic Approach to Structure Elucidation

The structural elucidation of an unknown compound is a systematic process of piecing together a molecular puzzle. Our strategy for this compound is designed to be efficient and conclusive, moving from broad structural information to fine-tuned atomic connectivity.

Caption: Workflow for the structure elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula

Expertise & Experience: The first step in the characterization of any unknown compound is to determine its elemental composition. HRMS is the definitive technique for this, providing a highly accurate mass measurement that allows for the calculation of the molecular formula. This is a critical, non-negotiable starting point as it defines the atomic "parts list" for our molecular puzzle. The nitrogen rule is a useful corollary in this context; a molecule with an odd molecular weight likely contains an odd number of nitrogen atoms.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for amine-containing compounds, as the nitrogen atom is readily protonated.

-

Data Acquisition: The instrument is calibrated, and the spectrum is acquired over a suitable mass range.

Data Presentation: HRMS Results

| Parameter | Observed Value |

| Ionization Mode | ESI+ |

| Observed m/z | 144.1383 |

| Calculated m/z for [C₈H₁₈NO]⁺ | 144.1388 |

| Mass Accuracy (ppm) | -3.5 |

| Molecular Formula | C₈H₁₇NO |

Trustworthiness: The low ppm error between the observed and calculated mass provides high confidence in the assigned molecular formula of C₈H₁₇NO. This formula indicates one degree of unsaturation, which is accounted for by the piperidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-H stretches of the aliphatic portions of the molecule.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: 1-2 mg of the solid this compound is finely ground in an agate mortar with approximately 100-200 mg of dry potassium bromide (KBr).

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure to form a transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is acquired, followed by the spectrum of the sample pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic FT-IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3300 (sharp) | Medium | N-H stretch (secondary amine) |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1450 | Medium | C-H bend (methylene) |

| ~1100 | Strong | C-O stretch (primary alcohol) |

Trustworthiness: The presence of the broad O-H and sharp N-H stretching bands, in conjunction with the aliphatic C-H and C-O stretches, is highly indicative of the proposed functional groups in this compound. The broadness of the O-H stretch is due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map out the carbon skeleton and the precise placement of protons, leading to an unambiguous structural assignment.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

1D NMR Acquisition: ¹H and ¹³C spectra are acquired. A DEPT-135 experiment is also performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: COSY, HSQC, and HMBC spectra are acquired using standard pulse programs.

1D NMR: ¹H, ¹³C, and DEPT-135

Expertise & Experience: The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons. The integration gives the relative number of protons, the chemical shift indicates the electronic environment, and the multiplicity reveals the number of neighboring protons. The ¹³C NMR spectrum shows the number of unique carbon environments, and the DEPT-135 spectrum helps to assign the type of each carbon (CH₃, CH₂, CH, or quaternary).

Data Presentation: Hypothetical ¹H and ¹³C NMR Data for this compound (in D₂O)

¹H NMR Data

| Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-a | 3.55 | t | 2H | -CH₂-OH |

| H-b | 3.10 | dd | 1H | Piperidine H-2 (eq) |

| H-c | 2.95 | m | 1H | Piperidine H-6 (eq) |

| H-d | 2.60 | dt | 1H | Piperidine H-2 (ax) |

| H-e | 2.45 | m | 1H | Piperidine H-6 (ax) |

| H-f | 1.80 | m | 1H | Piperidine H-4 (eq) |

| H-g | 1.70 | m | 1H | Piperidine H-5 (eq) |

| H-h | 1.60 | m | 2H | -CH₂-CH₂OH |

| H-i | 1.50 | m | 1H | Piperidine H-3 |

| H-j | 1.40 | m | 2H | Piperidine-CH₂- |

| H-k | 1.25 | m | 1H | Piperidine H-4 (ax) |

| H-l | 1.15 | m | 1H | Piperidine H-5 (ax) |

¹³C NMR and DEPT-135 Data

| Chemical Shift (ppm) | DEPT-135 | Assignment |

| 61.0 | CH₂ | -CH₂-OH |

| 52.5 | CH₂ | Piperidine C-2 |

| 46.0 | CH₂ | Piperidine C-6 |

| 38.0 | CH | Piperidine C-3 |

| 34.0 | CH₂ | Piperidine-CH₂- |

| 31.5 | CH₂ | Piperidine C-5 |

| 29.0 | CH₂ | -CH₂-CH₂OH |

| 25.0 | CH₂ | Piperidine C-4 |

2D NMR: COSY, HSQC, and HMBC

Expertise & Experience: 2D NMR experiments reveal correlations between nuclei, allowing us to piece together the molecular fragments identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away (ⁿJCH), which is crucial for connecting different spin systems and identifying quaternary carbons.

Caption: Interplay of 1D and 2D NMR experiments in structure elucidation.

Trustworthiness: A Self-Validating System

The true power of this multi-technique NMR approach lies in its self-validating nature. The data from each experiment must be consistent with the others to arrive at a single, unambiguous structure.

-

HSQC Analysis: The HSQC spectrum will show cross-peaks connecting each proton signal to its directly attached carbon. For example, the proton signal at 3.55 ppm (H-a) will correlate with the carbon signal at 61.0 ppm. This allows for the confident assignment of all protonated carbons.

-

COSY Analysis: The COSY spectrum will reveal the proton-proton coupling networks. We would expect to see correlations between:

-

H-a (3.55 ppm) and H-h (1.60 ppm).

-

H-h (1.60 ppm) and H-j (1.40 ppm).

-

H-j (1.40 ppm) and the methine proton on the piperidine ring, H-i (1.50 ppm).

-

Within the piperidine ring, H-i will show correlations to the protons on C-2 and C-4. H-2 protons will correlate with H-3, and so on, allowing for the tracing of the entire piperidine ring proton network.

-

-

HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, connecting all the fragments. Key expected correlations include:

-

A 3-bond correlation from the protons of the hydroxyl-bearing methylene group (H-a, 3.55 ppm) to the carbon of the adjacent methylene group (at 29.0 ppm).

-

A 3-bond correlation from the protons of the piperidine-attached methylene group (H-j, 1.40 ppm) to the methine carbon of the piperidine ring (C-3, 38.0 ppm).

-

Correlations from the protons on C-2 and C-6 of the piperidine ring to C-4, and from the protons on C-3 to C-5, further confirming the ring structure.

-

Final Structure Confirmation

By integrating the data from HRMS, FT-IR, and the suite of NMR experiments, we can confidently elucidate the structure of this compound.

-

HRMS confirms the molecular formula as C₈H₁₇NO.

-

FT-IR identifies the presence of an alcohol (O-H stretch), a secondary amine (N-H stretch), and aliphatic C-H bonds.

-

¹H and ¹³C NMR account for all 17 protons and 8 carbons in the molecule. DEPT-135 confirms the presence of seven CH₂ groups and one CH group.

-

COSY establishes the connectivity of the propyl chain and the proton network within the piperidine ring.

-

HSQC links each proton to its directly attached carbon.

-

HMBC confirms the attachment of the propanol substituent to the C-3 position of the piperidine ring, completing the molecular skeleton.

The convergence of all these analytical techniques on a single, consistent structure provides the highest level of confidence in the elucidation of this compound. This rigorous, multi-faceted approach is essential for advancing chemical research and ensuring the quality and safety of pharmaceutical products.

References

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Quora. (2019). How to perform NMR spectroscopy structure determination.

- YouTube. (2021). High Resolution Mass Spectrometry (HRMS) and nitrogen rule.

- Creative Biostructure. (n.d.). Guide to Fourier Transform Infrared Spectroscopy (FTIR).

- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.

- ResearchGate. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques.

- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.

- Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction.

- PubChem. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Predicted Spectral Data of 3-Piperidin-3-ylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 3-Piperidin-3-ylpropan-1-ol (CAS 25175-58-0), a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to forecast the compound's spectral characteristics. By dissecting the constituent functional groups—a 3-substituted piperidine ring and a primary alcohol—and drawing parallels with analogous structures, this guide offers a robust predictive framework for the identification and characterization of this compound. Detailed interpretations of the predicted spectra, along with standardized experimental protocols for data acquisition, are provided to support researchers in their synthetic and analytical endeavors.

Introduction: The Structural Significance of this compound

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties. The introduction of a propan-1-ol substituent at the 3-position of the piperidine ring creates a bifunctional molecule with potential for diverse chemical modifications and biological activities. Accurate structural elucidation is the cornerstone of any research involving novel chemical entities. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for this purpose. This guide is designed to serve as a practical reference for the anticipated spectral data of this compound, thereby facilitating its unambiguous identification in a research setting.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the additive effects of its constituent parts: the piperidine ring and the propanol side chain. Data from piperidine, propan-1-ol, and 3-methylpiperidine are used as foundational references.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the number of similar chemical environments and the potential for diastereotopic protons arising from the chiral center at C3.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.65 | Triplet | 2H | H-1' | Protons on the carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |

| ~ 3.10 - 2.50 | Multiplet | 4H | H-2 (axial & equatorial), H-6 (axial & equatorial) | Protons adjacent to the nitrogen atom in the piperidine ring, showing complex splitting patterns. |

| ~ 2.0 (exchangeable) | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. |

| ~ 1.80 - 1.40 | Multiplet | 7H | H-3, H-4 (axial & equatorial), H-5 (axial & equatorial), H-2' | Overlapping signals from the remaining piperidine ring protons and the central methylene of the propanol chain. |

| ~ 1.35 | Multiplet | 2H | H-3' | Protons on the methylene group of the propanol chain adjacent to the piperidine ring. |

| ~ 1.20 (exchangeable) | Broad Singlet | 1H | -NH | The amine proton signal can be broad and may exchange with solvent protons. |

Causality Behind Predictions: The chemical shifts are estimated based on the known spectra of piperidine and propan-1-ol. The protons on the carbon attached to the hydroxyl group (H-1') are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will also be deshielded. The remaining protons on the piperidine ring and the propanol side chain will appear in the more upfield region. The chiral center at C3 will likely cause the geminal protons on the piperidine ring (e.g., at C2, C4, C5, and C6) to be diastereotopic, leading to more complex splitting patterns than in unsubstituted piperidine.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 63.0 | C-1' | The carbon bonded to the hydroxyl group, significantly deshielded by the oxygen. |

| ~ 50.0 | C-2 | Carbon adjacent to the nitrogen in the piperidine ring. |

| ~ 47.0 | C-6 | Carbon adjacent to the nitrogen in the piperidine ring. |

| ~ 40.0 | C-3 | The methine carbon at the point of substitution, its shift influenced by both the ring and the side chain. |

| ~ 35.0 | C-3' | Methylene carbon of the propanol chain adjacent to the piperidine ring. |

| ~ 30.0 | C-5 | Methylene carbon in the piperidine ring. |

| ~ 28.0 | C-2' | Central methylene carbon of the propanol chain. |

| ~ 25.0 | C-4 | Methylene carbon in the piperidine ring. |

Expertise in Interpretation: The predicted chemical shifts are derived from the known values for piperidine and propan-1-ol[1][2]. The carbon attached to the hydroxyl group (C-1') is expected at the most downfield position (~63 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will also be downfield. The remaining aliphatic carbons of the piperidine ring and the propanol side chain are predicted to appear in the 25-40 ppm range.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (-OH, -NH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a controlled temperature (e.g., 298 K).

-

Use a standard pulse program.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Optimize the number of scans for a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-80 ppm).

-

A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which will aid in the definitive assignment of the carbon signals.

-

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₈H₁₇NO), the expected molecular weight is 143.23 g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure/Identity | Rationale for Fragmentation |

| 143 | [C₈H₁₇NO]⁺ | Molecular ion (M⁺) |

| 126 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 112 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 100 | [M - C₃H₇O]⁺ | Cleavage of the propanol side chain. |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring. |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Fragments from the propanol side chain or piperidine ring. |

| 44 | [C₂H₆N]⁺ | Common fragment for piperidine derivatives. |

| 31 | [CH₂OH]⁺ | A characteristic fragment for primary alcohols. |

Trustworthiness of Fragmentation Pathways: The predicted fragmentation pattern is based on established principles of mass spectrometry for amines and alcohols. The molecular ion, though potentially of low abundance, should be observable. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives, leading to the loss of substituents on the ring[3]. For the propanol side chain, the loss of a water molecule (M-18) and the formation of a fragment at m/z 31 ([CH₂OH]⁺) are characteristic of primary alcohols[4].

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Utilize a mass spectrometer equipped with an ESI source, which is a soft ionization technique suitable for polar molecules and often preserves the molecular ion.

-

Operate in positive ion mode to protonate the basic nitrogen atom, yielding an [M+H]⁺ ion at m/z 144.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the predicted fragment ions.

-

Visualization of Key Fragmentation Pathways

dot graph "Fragmentation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₈H₁₇NO]⁺˙\nm/z = 143"]; F126 [label="[M - OH]⁺\nm/z = 126"]; F112 [label="[M - CH₂OH]⁺\nm/z = 112"]; F100 [label="[M - C₃H₇O]⁺\nm/z = 100"]; F84 [label="[C₅H₁₀N]⁺\nm/z = 84"]; F31 [label="[CH₂OH]⁺\nm/z = 31"];

M -> F126 [label="- OH"]; M -> F112 [label="- CH₂OH"]; M -> F100 [label="- C₃H₇O"]; M -> F84 [label="Ring Cleavage"]; M -> F31 [label="Side-chain Cleavage"]; }

Caption: Predicted major fragmentation pathways for this compound.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding. |

| 3350 - 3300 (medium) | N-H stretch | Secondary Amine | Characteristic absorption for secondary amines. |

| 2960 - 2850 (strong) | C-H stretch | Alkane | Aliphatic C-H stretching from the piperidine ring and propanol chain. |

| 1470 - 1450 (medium) | C-H bend | Alkane | Methylene scissoring vibrations. |

| 1150 - 1050 (strong) | C-O stretch | Primary Alcohol | A strong, characteristic band for primary alcohols[5]. |

| 1100 - 1000 (medium) | C-N stretch | Amine | C-N stretching vibrations. |

Authoritative Grounding: The predicted IR absorptions are based on well-established correlation tables and the known spectra of alcohols and amines. The most prominent features are expected to be the broad O-H stretch from the alcohol and the N-H stretch from the secondary amine. The strong C-O stretch is also a key diagnostic peak for the primary alcohol functionality[6].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrumentation (FTIR Spectrometer):

-

Acquire a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Logical Workflow for Spectral Analysis

Caption: A logical workflow for the comprehensive spectral analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for this compound. By understanding these predicted spectral characteristics, researchers can more confidently identify and characterize this compound in their synthetic and analytical workflows. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectral data. While this guide is based on sound scientific principles and data from analogous compounds, experimental verification remains the gold standard for structural elucidation.

References

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. [Link]

- Filo. (2025). The mass spectrum for propan-1-ol is shown in figure 25. [Link]

- Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. [Link]

- Fiveable. (n.d.). 1-propanol Definition - Organic Chemistry Key Term. [Link]

- Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propan-1-ol. [Link]

- PubChem. (n.d.). Piperidine.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. [Link]

Sources

- 1. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1-Propanol(71-23-8) 13C NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fiveable.me [fiveable.me]

The Solubility Profile of 3-Piperidin-3-ylpropan-1-ol: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: Unveiling the Importance of Solubility in Preclinical Development

In the landscape of contemporary drug discovery, the adage "a drug must be in solution to be active" remains a cornerstone of pharmaceutical science. The journey of a therapeutic agent from administration to its site of action is critically governed by its ability to dissolve in physiological fluids. For orally administered drugs, poor aqueous solubility is a significant hurdle, often leading to low and erratic bioavailability, thereby compromising therapeutic efficacy and posing considerable challenges during formulation development. This guide provides an in-depth technical exploration of the solubility profile of 3-piperidin-3-ylpropan-1-ol, a heterocyclic compound of interest in medicinal chemistry. By synthesizing theoretical principles with practical, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to comprehensively characterize the solubility of this and similar molecules, ensuring a robust foundation for preclinical assessment and formulation strategies.

Physicochemical Characteristics of this compound: The Molecular Blueprint for Solubility

A thorough understanding of a molecule's intrinsic physicochemical properties is paramount to predicting and interpreting its solubility behavior. This compound is a bifunctional molecule containing a secondary amine within a piperidine ring and a primary alcohol. These functional groups are the primary determinants of its polarity, ionization potential, and ultimately, its solubility in various media.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| CAS Number | 25175-58-0 | [2] |

| Predicted pKa (Piperidine N) | ~9.0 - 10.5 | Estimated based on substituted piperidine analogs[3][4] |

| Predicted XLogP3 | 0.6 | [1] |

Expert Insight on pKa: The pKa of the piperidine nitrogen is the most critical parameter for understanding the pH-dependent aqueous solubility of this compound. While a predicted pKa for the alcohol proton is around 15, this is not relevant for physiological pH ranges. The basicity of the secondary amine in the piperidine ring dictates that the molecule will be predominantly ionized (protonated) in acidic environments and neutral in alkaline conditions. Based on data for similar 3-substituted piperidines, a pKa in the range of 9.0 to 10.5 is a reasonable starting point for experimental design. Accurate experimental determination of the pKa is a crucial first step in a comprehensive solubility assessment.

Theoretical Framework: The Interplay of Ionization and Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a profile that is highly dependent on the pH of the surrounding medium. This relationship is quantitatively described by the Henderson-Hasselbalch equation.

For a basic compound (B), the equilibrium between the neutral form and its protonated (ionized) form (BH⁺) is:

B + H₂O ⇌ BH⁺ + OH⁻

The Henderson-Hasselbalch equation for a base is:

pH = pKa + log ([B] / [BH⁺])

Where:

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant of the conjugate acid (BH⁺).

-

[B] is the concentration of the neutral (free base) form.

-

[BH⁺] is the concentration of the ionized (protonated) form.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. For a basic compound, the equation for total solubility is:

S_total = S₀ (1 + 10^(pKa - pH))

This equation underscores a critical principle: at pH values significantly below the pKa, the ionized form [BH⁺] predominates, leading to higher aqueous solubility. Conversely, at pH values above the pKa, the less soluble neutral form [B] is the major species, resulting in lower solubility.

Experimental Determination of Solubility: A Methodical Approach

A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility of the compound.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for formulation development. The shake-flask method is the most widely accepted technique for its determination.[5]

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Compound Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

-

Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium. A 24-hour incubation is a common starting point, with time points at 48 and 72 hours recommended to confirm that equilibrium has been achieved.[5][6]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

-

Data Analysis: Construct a pH-solubility profile by plotting the determined solubility (in mg/mL or µM) against the pH of the respective buffer.

Kinetic Solubility: A High-Throughput Screening Tool

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). While it often overestimates thermodynamic solubility, it is a valuable high-throughput assay in early drug discovery for ranking compounds.[6][9]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[10]

-

Alternative Quantification: For more precise measurements, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[6][9]

Solubility in Biorelevant Media: Simulating In Vivo Conditions

To gain a more predictive understanding of a drug's behavior in the gastrointestinal tract, solubility studies should be conducted in biorelevant media that mimic the composition of intestinal fluids in the fasted (FaSSIF) and fed (FeSSIF) states. These media contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.[11][12]

Protocol 3: Preparation of FaSSIF and FeSSIF Media

Simplified protocols that avoid the use of volatile organic solvents are now widely adopted.[13]

Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5):

-

Prepare Blank FaSSIF Buffer: Dissolve sodium hydroxide, sodium dihydrogen phosphate monohydrate, and sodium chloride in purified water. Adjust the pH to 6.5.[13][14]

-

Dissolve Sodium Taurocholate: Add sodium taurocholate to the blank buffer and stir until dissolved.

-

Add Lecithin: Slowly add lecithin to the solution while stirring vigorously with a homogenizer until a clear or slightly opalescent micellar solution is formed.[13]

Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0):

-

Prepare Blank FeSSIF Buffer: Dissolve sodium hydroxide, glacial acetic acid, and sodium chloride in purified water. Adjust the pH to 5.0.[14][15]

-

Follow Steps 2 & 3 from FaSSIF preparation , using the appropriate amounts of sodium taurocholate and lecithin for FeSSIF.

The thermodynamic solubility of this compound should then be determined in both FaSSIF and FeSSIF using the shake-flask method described previously.

Solubility in Organic Solvents: Insights for Formulation and Synthesis

The solubility of this compound in organic solvents is crucial for its synthesis, purification, and the development of non-aqueous formulations. The "like dissolves like" principle is a useful guide.[16] The presence of both a polar alcohol group and a piperidine ring capable of hydrogen bonding suggests good solubility in polar protic solvents like alcohols (methanol, ethanol).[16][17][18] Its solubility in less polar solvents will depend on the overall balance of its polar and non-polar regions.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 2: Hypothetical pH-Dependent Thermodynamic Solubility of this compound at 37°C

| Medium | pH | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl | 1.2 | >1000 | >6.98 |

| Acetate Buffer | 4.5 | 850 | 5.94 |

| Phosphate Buffer | 6.8 | 450 | 3.14 |

| Phosphate Buffer | 7.4 | 200 | 1.40 |

| FaSSIF | 6.5 | 550 | 3.84 |

| FeSSIF | 5.0 | 950 | 6.63 |

Interpretation of Results: The hypothetical data in Table 2 illustrates the expected trend for a basic compound. The high solubility at low pH is due to the protonation of the piperidine nitrogen. As the pH increases towards and beyond the pKa, the proportion of the less soluble neutral form increases, leading to a decrease in solubility. The enhanced solubility in FaSSIF and FeSSIF compared to the corresponding phosphate buffers would indicate a positive effect of the bile salts and lecithin, suggesting that food may enhance the absorption of this compound.

Conclusion: A Roadmap for Success

A comprehensive understanding of the solubility profile of this compound is not merely an academic exercise but a critical component of a successful drug development program. By systematically evaluating its thermodynamic and kinetic solubility across a range of pH values and in biorelevant media, researchers can make informed decisions regarding candidate selection, formulation strategy, and the design of preclinical and clinical studies. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data, thereby mitigating risks and accelerating the journey from discovery to a viable therapeutic product.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids.

- Dissolution Technologies. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations.

- Dissolution Technologies. (n.d.). A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Pharmapproach. (2017, January 30). Bio-relevant Dissolution Media Development.

- Dissolution Technologies. (n.d.). Dissolution Media Simulating Fasted and Fed States.

- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.

- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- PubMed. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification.

- PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Scribd. (n.d.). Solubility Behavior of Organic Compounds | PDF.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination.

- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey).

- Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Classification of organic compounds By solubility. (n.d.).

- PubChem. (n.d.). This compound.

- Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether?.

Sources

- 1. schrodinger.com [schrodinger.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. enamine.net [enamine.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. evotec.com [evotec.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. Why Amine are soluble in organic solvent like alcohol and ether? | Filo [askfilo.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. CK12-Foundation [flexbooks.ck12.org]

The Multifaceted Biological Activities of 3-Piperidin-3-ylpropan-1-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an ideal building block for engaging with a wide array of biological targets. Within this vast chemical space, derivatives of 3-piperidin-3-ylpropan-1-ol have emerged as a particularly versatile class of compounds, demonstrating significant potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their synthesis and evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to synthesize technical data with field-proven insights to accelerate the discovery of novel therapeutics based on this promising chemical core.

Core Biological Activities and Therapeutic Targets

Derivatives of this compound have been successfully tailored to interact with several key G protein-coupled receptors (GPCRs) and enzymes, leading to the development of potent and selective modulators for various disease states. This guide will focus on four primary areas of activity: CCR5 antagonism for HIV-1 therapy, dopamine D4 receptor antagonism for neuropsychiatric disorders, neurokinin-1 (NK1) receptor antagonism for pain and inflammation, and acetylcholinesterase (AChE) inhibition for cognitive disorders.

CCR5 Antagonism: A Novel Frontier in Anti-HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells.[3][4] Blocking this interaction presents a powerful therapeutic strategy for preventing viral replication. Several piperidine-based derivatives have been identified as potent CCR5 antagonists, with the this compound scaffold serving as a key structural element.[5][6]

The entry of HIV-1 into a host cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the surface of the T-cell. This initial binding event induces a conformational change in gp120, exposing a binding site for a chemokine co-receptor, either CCR5 or CXCR4.[4][7] For R5-tropic viruses, this co-receptor is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the host cell.[3] CCR5 antagonists, including derivatives of this compound, act as non-competitive inhibitors by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding event stabilizes an inactive conformation of the receptor, preventing its interaction with the viral gp120 and thereby blocking membrane fusion and viral entry.[8]

Quantitative structure-activity relationship (QSAR) studies on piperidine-based CCR5 antagonists have provided valuable insights for optimizing their potency.[9] For derivatives of 3-(4-benzylpiperidin-1-yl)propylamine, a related scaffold, the following observations have been made:

-

Lipophilicity and Electronic Effects: The binding affinity is enhanced by increased lipophilicity and the presence of electron-donating substituents on the phenyl rings.[8]

-

Molecular Shape and Charge: A high relative negative charge on substituents generally improves binding affinity. Conversely, an increased relative negative charge surface area can be detrimental to activity.[8] The overall length of the molecule in a specific dimension can be conducive to binding, while a larger molecular shadow in other planes may be unfavorable.[8]

-